Methyl 3-(isoquinolin-5-yl)propanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-isoquinolin-5-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKASTZXQCRUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-(isoquinolin-5-yl)propanoic Acid
The most common and direct method to prepare Methyl 3-(isoquinolin-5-yl)propanoate is through the esterification of the corresponding carboxylic acid, 3-(isoquinolin-5-yl)propanoic acid, with methanol.
- Reaction Conditions : Typically, this esterification is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Process : The reaction is performed under reflux conditions to drive the equilibrium toward ester formation.
- Yield and Purity : This method yields the methyl ester with high conversion efficiency and purity suitable for further applications.
| Parameter | Details |
|---|---|
| Starting Material | 3-(isoquinolin-5-yl)propanoic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Temperature | Reflux (typically ~65 °C for methanol) |
| Reaction Time | Several hours (commonly 4–8 hours) |
| Product | This compound |
| Purification | Standard extraction and chromatography |
This method is widely used in both laboratory and industrial settings due to its simplicity and scalability. Continuous flow reactors have been employed industrially to optimize temperature and pressure control, enhancing yield and process efficiency.
Synthetic Routes via Isoquinoline Derivatives and Michael Addition
Alternative synthetic approaches involve the modification of isoquinoline or quinolinone derivatives through Michael addition reactions or nucleophilic substitution.
Michael Reaction Approach : Quinolin-2-one derivatives can react with activated olefins such as methyl acrylate under basic conditions (e.g., potassium carbonate) to form N-substituted propanoate esters. Although this is reported for quinolin-2-one systems, similar nucleophilic behavior can be extrapolated to isoquinoline analogs with appropriate modifications.
Chemoselectivity : The reaction site (N versus O substitution) depends on the electrophile hardness and nucleophile ambident nature, governed by Pearson's HSAB theory. Soft electrophiles tend to react at the nitrogen, while hard electrophiles favor oxygen substitution.
Reaction Conditions : Typically, reactions are conducted at elevated temperatures (~100 °C) for 10 hours or more in polar aprotic solvents.
Characterization : Products are confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for NCH2, CH2CO, and OCH3 groups, alongside mass spectrometry for molecular weight confirmation.
Intermediate Preparation and Functional Group Transformations
In some synthetic schemes, this compound serves as a key intermediate for further functionalization:
Amino Acid Derivatives : The ester can be converted to amino acid derivatives by introducing amino groups via protective group strategies (e.g., Boc protection), followed by deprotection steps to yield 2-amino-3-(isoquinolin-5-yl)propanoic acid.
Hydrazide and Amide Formation : Reaction of the ester with hydrazine hydrate leads to hydrazide derivatives, which are useful for synthesizing oxadiazoles and thiosemicarbazides, expanding the chemical space around the isoquinoline scaffold.
Analytical Techniques for Characterization
Robust characterization of this compound and its intermediates is critical:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of isoquinoline moiety and ester groups (^1H, ^13C) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Mass Spectrometry (HRMS) | Molecular weight validation and fragmentation analysis |
| Infrared Spectroscopy (IR) | Functional group identification (ester C=O stretch) |
Summary Table of Preparation Methods
Research Findings and Practical Considerations
Reaction Optimization : Esterification is optimized by controlling catalyst concentration, reaction time, and temperature to maximize yield and minimize side reactions such as hydrolysis.
Chemoselectivity : The choice of electrophile and reaction conditions can direct substitution to nitrogen or oxygen atoms in heterocyclic systems, influencing the final product structure and reactivity.
Industrial Scale-Up : Continuous flow processes enhance reproducibility and safety for large-scale production, allowing precise control over reaction parameters.
Safety and Stability : The compound should be stored under inert atmosphere at low temperatures to prevent degradation. Handling requires standard laboratory protective equipment due to potential irritancy.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isoquinolin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(isoquinolin-5-yl)propanoate has a wide range of applications across different scientific disciplines:
1. Organic Chemistry
- Intermediate for Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with varied functionalities.
2. Medicinal Chemistry
- Anticancer Activity: Research indicates that this compound exhibits potential anticancer properties. Its structural similarity to known anticancer agents allows it to interact with biological targets involved in cancer progression .
- Antimicrobial Properties: Studies have shown that derivatives of isoquinoline compounds can possess antimicrobial activities, making this compound a candidate for further exploration in this area .
3. Biological Studies
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property suggests potential therapeutic strategies for metabolic disorders.
- Neuroprotective Effects: Similar isoquinoline derivatives have demonstrated neuroprotective effects by modulating neuroinflammation and oxidative stress, critical factors in neurodegenerative diseases.
Case Studies
-
Anticancer Activity Study
- A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
-
Enzyme Inhibition Assay
- In biochemical assays, this compound was tested for its ability to inhibit specific metabolic enzymes. The findings demonstrated effective inhibition, highlighting its potential role in developing treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl 3-(isoquinolin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Reactivity Differences
- Ethyl bromophenylpropanoate : The bromine atom serves as a leaving group, making this compound a versatile intermediate for nucleophilic substitutions. The ethyl ester group increases lipophilicity (vs.
Biological Activity
Methyl 3-(isoquinolin-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique isoquinoline structure. The compound is synthesized through the esterification of 3-(isoquinolin-5-yl)propanoic acid with methanol, typically using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The synthesis can be scaled up using continuous flow processes in industrial settings to enhance yield and efficiency.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against human cancer cells, suggesting moderate potency.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human Breast Cancer | 10 | |
| Human Lung Cancer | 15 | |
| Human Colon Cancer | 12 |
The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using standard methods such as disk diffusion and broth microdilution assays.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 25 | |
| Escherichia coli | 12 | 30 | |
| Pseudomonas aeruginosa | 10 | 40 |
The antimicrobial action is believed to result from the disruption of bacterial cell membranes and interference with metabolic processes.
The biological activity of this compound is linked to its interaction with various molecular targets. It may act by inhibiting enzymes involved in critical cellular processes or by modulating receptor activity. For example, it has been suggested that the compound can inhibit kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study conducted on various human cancer cell lines revealed that this compound significantly inhibited cell growth through apoptosis induction. The findings highlighted its potential as a lead compound for developing new anticancer therapies.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that it could serve as a promising candidate for treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(isoquinolin-5-yl)propanoate, and what catalysts are typically employed?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves reacting iodinated isoquinoline derivatives (e.g., 3-iodo-6-methyl-indenoisoquinoline) with methyl propiolate in dimethylformamide (DMF) using dichloro-bis(triphenylphosphine)palladium(II) as the catalyst, cesium carbonate as a base, and copper(I) iodide as a co-catalyst. The reaction is conducted at 90°C for 12 hours, followed by purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradients) to isolate the product in moderate yields (~38%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying the ester group (δ ~3.6–3.8 ppm for methoxy protons; δ ~170 ppm for carbonyl carbons) and isoquinoline aromatic protons (δ ~7.5–9.0 ppm). For analogous esters, coupling patterns in H NMR help confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the ester and isoquinoline moieties .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel column chromatography is standard, using gradients of ethyl acetate in hexane (e.g., 10–50% v/v). For polar byproducts, reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution. Recrystallization from ethanol or methanol can further enhance purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in palladium-catalyzed couplings?
- Methodological Answer :
- Catalyst Screening : Test Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)) with ligands like triphenylphosphine to enhance stability and reactivity.
- Solvent Effects : Compare DMF with alternative solvents (e.g., THF, acetonitrile) to reduce side reactions.
- Temperature Control : Lower temperatures (e.g., 60–80°C) may suppress decomposition, while longer reaction times (24–48 hours) could improve conversion .
Q. What analytical strategies address contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for aromatic regions.
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., CCDC deposition codes as in ).
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Methodological Answer :
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
- Receptor Binding Studies : For neurological targets, employ radioligand displacement assays with GPR55 or similar receptors, referencing thalidomide analog protocols (e.g., uterus-relaxant activity as in ).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC values, ensuring triplicate replicates for statistical validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
